molecular formula C17H15N3O2 B12877376 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl- CAS No. 116341-61-8

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl-

Cat. No.: B12877376
CAS No.: 116341-61-8
M. Wt: 293.32 g/mol
InChI Key: KAXPVZGVFVSGLV-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both methoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Tin(II) chloride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide.

    Reduction: Formation of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide with an amine group.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Pharmacology: The compound is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole-3-carboxamide
  • 5-(4-methoxyphenyl)-1H-imidazole-3-carboxamide
  • 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards specific targets, making it a valuable compound for various research applications.

Properties

CAS No.

116341-61-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)15-11-16(20-19-15)17(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20)

InChI Key

KAXPVZGVFVSGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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